(2S)-2-[(2-ethoxybenzoyl)amino]-3-methylbutanoic acid
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Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. Unfortunately, these specific details for “(2S)-2-[(2-ethoxybenzoyl)amino]-3-methylbutanoic acid” are not provided in the search results .Scientific Research Applications
Enzymatic Pathways and Aroma Compound Formation
One study focused on the Ehrlich pathway, detailing how amino acids convert into alcohols and other compounds in fermented foods. This pathway highlights the significance of chiral analysis in understanding the enzymatic mechanisms behind aroma compound formation, like 2-methylbutanal and 2-methylbutanol, which have implications for food science and biochemistry (Matheis, Granvogl, & Schieberle, 2016).
Synthesis of Metal-Organic Frameworks (MOFs)
Research has also explored the synthesis of Fe(II) and Cu(II) complexes with ligands derived from aminobenzoic acids, demonstrating their potential as building blocks for creating metal-organic frameworks. This application is crucial for developing materials with specific magnetic properties and for further advancements in MOFs (Laye & Sañudo, 2009).
Organic Synthesis and Chemical Analysis
The compound and its derivatives have been utilized in the synthesis of various molecules, including fluorinated amino acids and other bioactive compounds. This research contributes to the development of methodologies for producing compounds with potential pharmaceutical applications (Pigza, Quach, & Molinski, 2009).
Investigation of Bioactive Compounds
Another aspect of research on this compound includes its role in the synthesis and evaluation of N-(substituted benzothiazol-2-yl)amides, which were studied for their anticonvulsant and neuroprotective effects. This highlights the compound's relevance in medicinal chemistry for developing new therapeutics (Hassan, Khan, & Amir, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-[(2-ethoxybenzoyl)amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-4-19-11-8-6-5-7-10(11)13(16)15-12(9(2)3)14(17)18/h5-9,12H,4H2,1-3H3,(H,15,16)(H,17,18)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRQXJDJAMCDTH-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC(C(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1C(=O)N[C@@H](C(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(2-ethoxybenzoyl)amino]-3-methylbutanoic acid |
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